methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and an oxadiazole ring, which is often found in various agrochemicals and pharmaceuticals . The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and a nitrogen atom . The presence of the ethyl and isopropyl groups suggests that the compound is likely to be fairly non-polar and lipophilic.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and oxadiazole rings. Piperazine rings can act as bidentate ligands, meaning they can form two bonds with a central metal atom . Oxadiazole rings can participate in a variety of reactions, particularly if they are substituted with electron-withdrawing groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. Generally, compounds with piperazine rings are fairly stable and have relatively high boiling points due to the presence of the nitrogen atoms . The oxadiazole ring could potentially contribute to the compound’s stability and might also influence its electronic properties .Future Directions
The potential biological activity of this compound could make it a subject of interest for future research. Studies could be conducted to determine its exact biological activity and mechanism of action. Additionally, its synthesis could be optimized, and analogs could be synthesized to explore structure-activity relationships .
Properties
IUPAC Name |
methyl 4-[5-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-5-17-12-23(10-11-24(17)14(2)3)13-18-21-19(22-27-18)15-6-8-16(9-7-15)20(25)26-4/h6-9,14,17H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHZDVKYDMOQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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